

Application Notes and Protocols for Functionalizing Biomolecules with Boc-NH-PEG1-OH

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Compound of Interest

Compound Name: *Boc-NH-PEG1-OH*

Cat. No.: *B558636*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG1-OH is a heterobifunctional linker molecule widely utilized in bioconjugation and drug development.^[1] Its structure features a Boc (tert-butyloxycarbonyl) protected amine and a terminal hydroxyl group, connected by a single polyethylene glycol (PEG) unit. This configuration allows for a sequential and controlled approach to conjugating it with biomolecules. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.^{[2][3]}

These application notes provide detailed protocols for the functionalization of biomolecules using **Boc-NH-PEG1-OH**, focusing on a two-step process: the activation of the hydroxyl group and the subsequent conjugation to a biomolecule after deprotection of the amine. This methodology is particularly relevant for the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).^{[4][5]}

Chemical and Physical Properties

A summary of the key properties of **Boc-NH-PEG1-OH** is provided in the table below.

Property	Value
Molecular Formula	C ₇ H ₁₅ NO ₃
Molecular Weight	161.20 g/mol
CAS Number	26690-80-2
Appearance	Colorless to light yellow viscous liquid
Storage Conditions	Store at -20°C for long-term stability

Experimental Protocols

Protocol 1: Activation of the Hydroxyl Group of Boc-NH-PEG1-OH

To conjugate **Boc-NH-PEG1-OH** to amine-containing biomolecules, the terminal hydroxyl group must first be converted to a reactive functional group, such as a carboxylic acid. This can be achieved through an oxidation reaction.

Materials:

- **Boc-NH-PEG1-OH**
- Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent
- Anhydrous acetone
- Dichloromethane (DCM)
- Deionized water
- Brine solution
- Anhydrous sodium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Dissolve **Boc-NH-PEG1-OH** in anhydrous acetone in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add Jones reagent dropwise to the solution while stirring.
- Allow the reaction to proceed for 1-2 hours at 0°C, monitoring the progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding isopropanol.
- Extract the product with dichloromethane.
- Wash the organic layer with deionized water and then with a brine solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the carboxylated product, Boc-NH-PEG1-CH₂COOH.

Protocol 2: Boc Deprotection of the Amine Group

The Boc protecting group on the amine must be removed to allow for conjugation. This is typically achieved under acidic conditions.^[6]

Materials:

- Boc-protected PEGylated biomolecule
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Triisopropylsilane (TIS) (as a scavenger, optional)
- Rotary evaporator

Procedure:

- Dissolve the Boc-protected compound in a solution of 20-50% TFA in DCM.^[7]
- If the substrate is sensitive to cationic species, add TIS (2.5-5% v/v) as a scavenger.
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
- Upon completion, remove the TFA and DCM under reduced pressure.
- The resulting deprotected amine (as a TFA salt) can often be used directly in the next step or can be neutralized with a mild base.

Protocol 3: Conjugation of Activated Boc-NH-PEG1-COOH to a Biomolecule

This protocol describes the conjugation of the carboxylated PEG linker to a primary amine (e.g., lysine residue) on a protein or antibody using carbodiimide chemistry.

Materials:

- Boc-NH-PEG1-COOH (from Protocol 1)
- Biomolecule (e.g., antibody, protein) in a suitable buffer (e.g., PBS pH 7.4)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Conjugation buffer (e.g., 0.1 M MES, pH 6.0)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

- Dissolve Boc-NH-PEG1-COOH, EDC, and NHS in the conjugation buffer. A molar ratio of 1:1.2:1.2 is a good starting point.
- Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
- Add the activated PEG linker solution to the biomolecule solution. The molar excess of the linker over the biomolecule will determine the degree of labeling and should be optimized.
- Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quench the reaction by adding the quenching buffer.
- Purify the PEGylated biomolecule using size-exclusion chromatography or dialysis to remove unreacted linker and byproducts.

Characterization of Functionalized Biomolecules

The success of the functionalization can be assessed using various analytical techniques.

Analytical Technique	Purpose	Expected Outcome
Mass Spectrometry (MALDI-TOF or LC-MS)	To determine the molecular weight of the conjugate and calculate the degree of PEGylation.[8][9]	An increase in molecular weight corresponding to the number of attached PEG linkers.
SDS-PAGE	To visualize the increase in molecular weight and assess the purity of the conjugate.	A shift in the band of the PEGylated biomolecule to a higher molecular weight compared to the unmodified biomolecule.
UV-Vis Spectroscopy	To determine the concentration of the biomolecule after conjugation.	The absorbance at 280 nm can be used to calculate the protein concentration.
HPLC (Size-Exclusion or Reverse Phase)	To assess the purity and heterogeneity of the PEGylated product.	A shift in the retention time of the PEGylated biomolecule and the appearance of new peaks corresponding to different degrees of PEGylation.

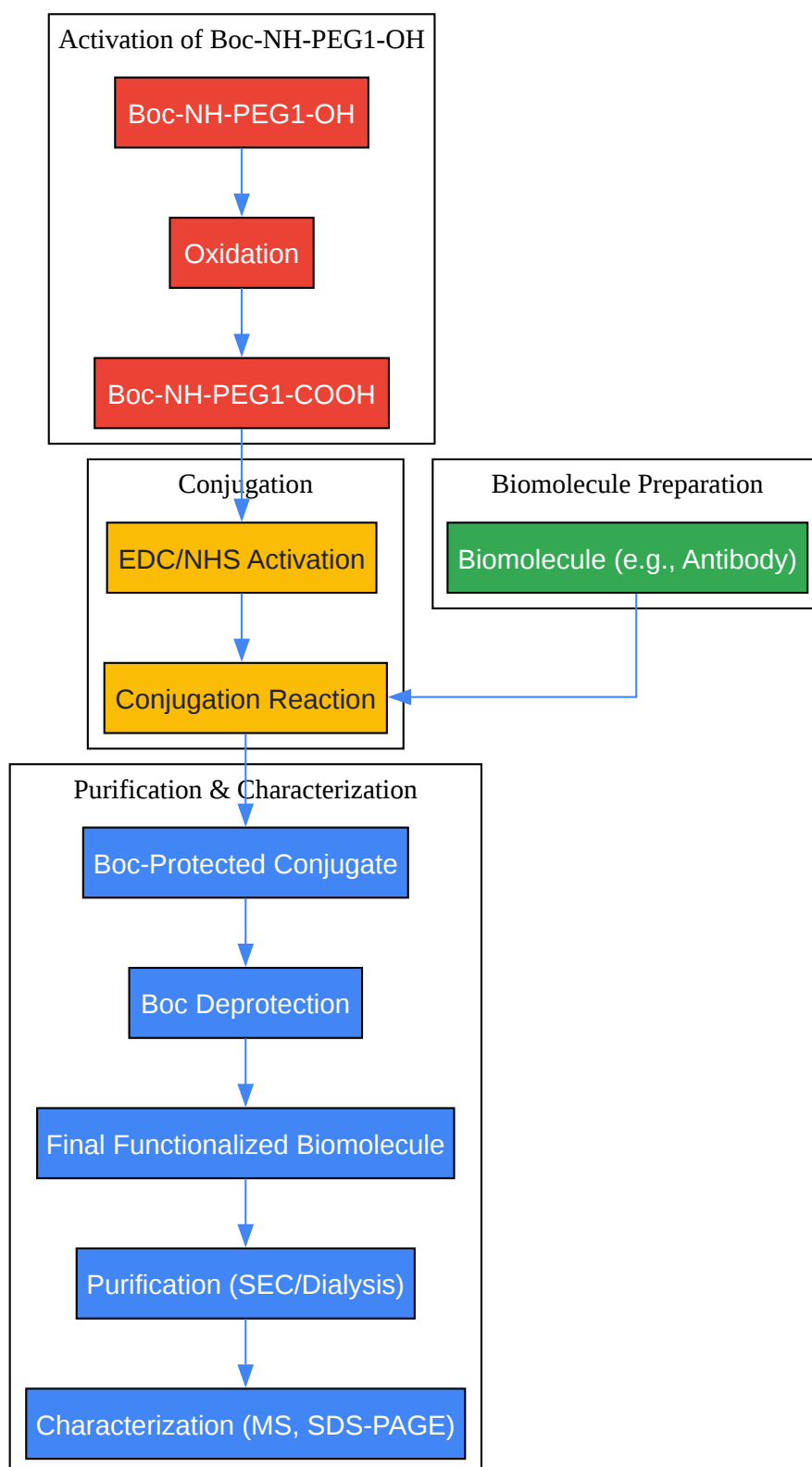
Quantitative Data Summary

The following table provides hypothetical quantitative data for a typical protein PEGylation experiment. Actual results will vary depending on the specific biomolecule and reaction conditions.

Parameter	Value
Molar ratio of Linker:Protein	20:1
Reaction Time	2 hours
Reaction Temperature	25°C
Conjugation Efficiency	60-80%
Average Degree of PEGylation	2-4 PEG chains per protein
Yield of Purified Conjugate	50-70%

Visualizations

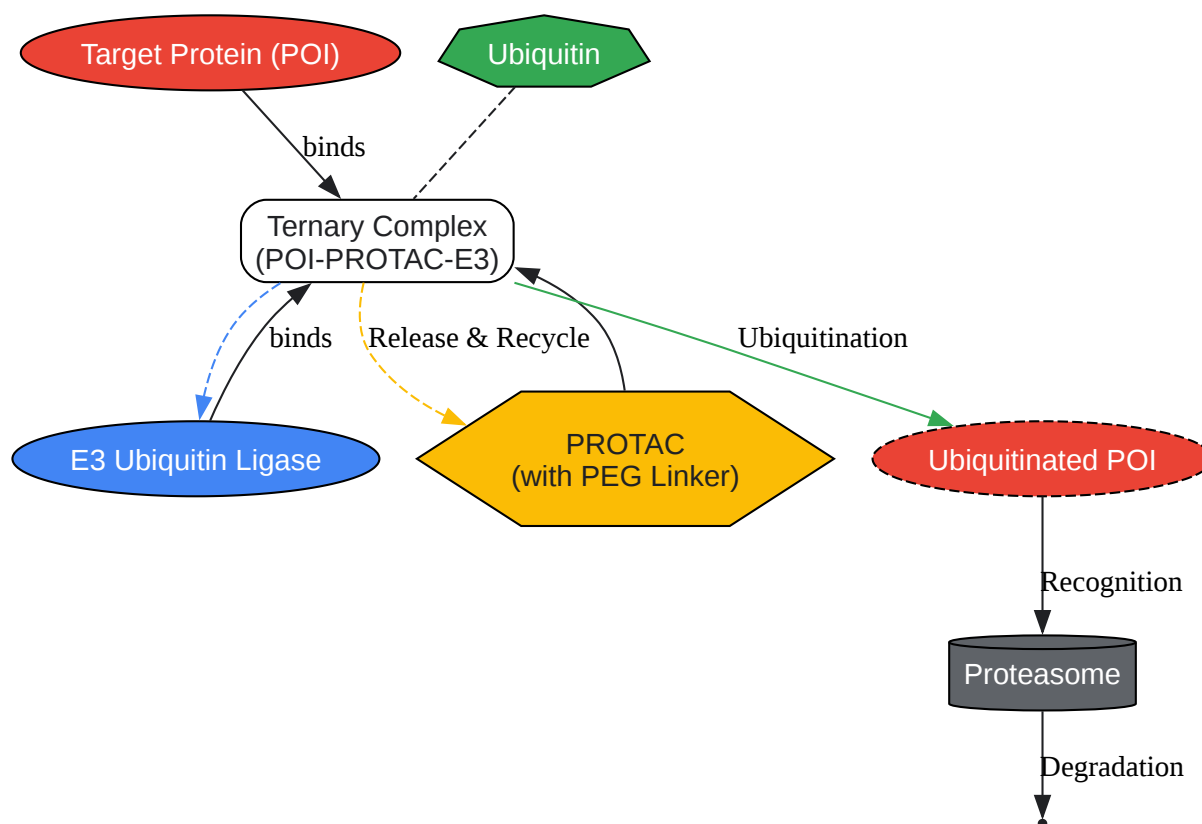
Experimental Workflow



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Caption: Experimental workflow for functionalizing biomolecules.

PROTAC Mechanism of Action



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Caption: PROTAC-mediated protein degradation pathway.

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